N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride
Description
N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride: is an organic compound with the molecular formula C11H18ClNO2 It is a derivative of benzylamine, where the benzyl group is substituted with two methoxy groups at the 3 and 4 positions
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3;/h5-7,12H,4,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWZXYHHYMIZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585817 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052544-93-0, 40171-95-7 | |
| Record name | Benzenemethanamine, N-ethyl-3,4-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052544-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride can undergo oxidation reactions, where the methoxy groups can be converted to hydroxyl groups or further oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
- Oxidation can yield compounds like 3,4-dihydroxybenzylamine.
- Reduction can produce N-(3,4-dimethoxybenzyl)-N-ethylamine.
- Substitution reactions can lead to halogenated derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules and is involved in various chemical reactions:
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of phenethylamines and other derivatives. |
| Reagent | Acts as a reagent in reactions requiring benzylation or amination. |
Biological Research
Research has focused on the interaction of methoxy-substituted benzylamines with biological systems:
- Enzyme Interaction Studies: The compound is studied for its effects on enzyme activity and receptor interactions, particularly with serotonin receptors (5-HT2A and 5-HT2C). Some derivatives exhibit selective binding properties that could lead to therapeutic applications in treating conditions like schizophrenia or obesity .
Medicinal Chemistry
N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride has been investigated for its potential as a therapeutic agent:
- Drug Development: Its structural features make it a candidate for developing new drugs targeting specific receptors involved in neurological disorders. Ongoing studies explore its efficacy as a selective agonist for serotonin receptors .
Case Study 1: Serotonin Receptor Binding
A study investigated various N-benzylated compounds' affinities for 5-HT2A and 5-HT2C receptors. Results indicated that certain modifications could enhance selectivity towards specific receptor subtypes, suggesting potential therapeutic applications .
Case Study 2: Synthesis of Isoquinoline Alkaloids
The compound has been used as an intermediate in synthesizing isoquinoline alkaloids, showcasing its utility in producing complex natural products with pharmaceutical relevance .
Industrial Applications
In addition to research applications, this compound is employed in the industrial sector:
| Industrial Use | Description |
|---|---|
| Specialty Chemicals | Used as an intermediate in producing various specialty chemicals. |
| Bulk Synthesis | Scalable synthesis processes are developed for large-scale production. |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups on the benzyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ethylamine moiety can interact with amine receptors, potentially modulating their activity.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the ethylamine moiety.
3,4-Dimethoxybenzylamine: Similar structure but without the ethyl group.
N-(3,4-Dimethoxybenzyl)-N-methylamine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride is unique due to the presence of both methoxy groups and the ethylamine moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
N-(3,4-Dimethoxybenzyl)-N-ethylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 244.73 g/mol. The presence of methoxy groups on the benzyl moiety enhances its lipophilicity, which may facilitate interactions with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Specifically, it is believed to modulate the activity of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Interaction with Receptors
- Serotonin Receptors : Preliminary studies suggest that the compound may exhibit affinity for serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood disorders and psychotropic effects .
- Dopamine Receptors : The structural similarities to other psychoactive compounds indicate potential interactions with dopamine receptors, which could have implications for treating disorders such as depression and anxiety.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology. Its potential applications include:
- Mood Disorders : Given its possible effects on serotonin pathways, it may be beneficial in developing treatments for depression and anxiety disorders.
- Cognitive Enhancement : The modulation of dopamine pathways could also suggest applications in enhancing cognitive functions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,4-Dimethoxybenzyl)-N-methylamine hydrochloride | Similar dimethoxy substitution | Potential psychoactive effects; studied for mood disorders |
| 3,4-Dimethoxybenzyl chloride | Lacks amine functionality | Used primarily in organic synthesis; less biological activity |
| N-(3,4-Dimethoxyphenethylamine) | Phenethylamine backbone | Notable for psychoactive properties; interacts with serotonin receptors |
Case Studies and Research Findings
- Study on Structural Analogues : Research on similar methoxy-substituted benzylamines has shown varying degrees of efficacy in modulating receptor activity. For example, studies indicated that specific substitutions can significantly enhance receptor affinity and potency .
- Pharmacological Profiling : A study focusing on the pharmacological profiling of related compounds highlighted their interaction with 5-HT2A receptors and suggested that modifications in the amine group could lead to enhanced therapeutic profiles .
Q & A
Q. What are the established synthetic routes for N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride, and how do reaction conditions influence purity?
The compound can be synthesized via nucleophilic substitution or reductive amination between 3,4-dimethoxybenzyl derivatives and ethylamine precursors. Optimizing stoichiometry (e.g., 1.2:1 molar ratio of benzyl halide to ethylamine) and using polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C improves yield. Purity (>95%) is achieved through recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) .
Q. What analytical methods are recommended for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR confirm the presence of the dimethoxybenzyl group (δ 3.8–3.9 ppm for methoxy protons) and ethylamine moiety (δ 1.2–1.4 ppm for CH, δ 2.6–3.0 ppm for N-CH) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times are typically 8–10 minutes under isocratic conditions (acetonitrile:water 70:30) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H] peaks at m/z 240.1 (free base) and 276.5 (hydrochloride salt) .
Q. How does the hydrochloride salt form impact solubility and formulation for in vitro studies?
The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C), making it suitable for buffer-based assays (e.g., PBS or HEPES). For lipid-rich environments, dissolve in DMSO (≤1% v/v) to avoid precipitation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Variations in activity may arise from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric) and cross-check purity with LC-MS. Comparative studies with analogs (e.g., N-benzyl or N-cyclohexyl derivatives) can isolate structural determinants of activity .
Q. What strategies optimize yield and purity in large-scale synthesis?
- Catalytic Methods : Use Pd/C or Raney nickel for reductive amination (H pressure: 3–5 bar) to minimize byproducts.
- In Situ Quenching : Add aqueous HCl during workup to directly precipitate the hydrochloride salt, avoiding intermediate isolation.
- Process Analytics : Implement inline FTIR to monitor reaction progress and trigger termination at >90% conversion .
Q. How does the substitution pattern on the benzyl group influence reactivity and pharmacological properties?
Comparative studies show:
Q. What experimental designs are recommended for studying receptor-binding kinetics?
Use surface plasmon resonance (SPR) with immobilized target receptors (e.g., GPCRs). Key parameters:
- Flow Rate : 30 μL/min to minimize mass transport effects.
- Regeneration Buffer : 10 mM glycine-HCl (pH 2.5) for 30 seconds.
- Data Analysis : Fit sensorgrams to a 1:1 Langmuir binding model using Biacore Evaluation Software. Include negative controls (e.g., scrambled analogs) to exclude nonspecific binding .
Data Contradiction Analysis
Q. How to resolve conflicting reports on metabolic stability in hepatic microsomes?
Discrepancies may stem from species-specific metabolism (e.g., human vs. rat microsomes) or cofactor availability (NADPH concentration). Standardize protocols using pooled human liver microsomes (0.5 mg/mL protein), 1 mM NADPH, and LC-MS/MS quantification. Compare half-life (t) values under identical conditions .
Comparative Studies
Q. How does this compound compare to its non-ethylated analog?
The ethyl group increases lipophilicity (ΔLogP = +0.3) and enhances blood-brain barrier penetration (brain/plasma ratio: 2.1 vs. 0.8 for N-methyl analog). However, it reduces aqueous solubility by 40%, necessitating formulation adjustments for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
